molecular formula C12H14O2 B14371162 2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol CAS No. 90135-63-0

2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol

Cat. No.: B14371162
CAS No.: 90135-63-0
M. Wt: 190.24 g/mol
InChI Key: HMPLZCVHQAWNAL-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol is an organic compound with the molecular formula C12H14O2 It is a derivative of biphenyl, characterized by the presence of two hydroxyl groups at the 2 and 5 positions on the tetrahydro biphenyl ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol can be achieved through several methods. One common approach involves the reduction of biphenyl derivatives. For instance, the Birch reduction of biphenyl can yield tetrahydro biphenyl intermediates, which can then be hydroxylated to produce the desired diol.

Industrial Production Methods

Industrial production of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol may involve catalytic hydrogenation of biphenyl derivatives under controlled conditions. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used. The process is optimized to ensure high yield and purity of the product, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The compound may also undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrahydro[1,1’-biphenyl]-2,5-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

90135-63-0

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-phenylcyclohex-2-ene-1,4-diol

InChI

InChI=1S/C12H14O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-5,8,10,12-14H,6-7H2

InChI Key

HMPLZCVHQAWNAL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=CC1O)C2=CC=CC=C2)O

Origin of Product

United States

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